
3,6-Bis(3-hexylthiophen-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two 3-hexylthiophen-2-yl groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine typically involves the coupling of 3-hexylthiophene with a pyridazine precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bonds between the thiophene and pyridazine rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of an organotin reagent, such as trimethylstannylthiophene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polymerization (DArP). This method is cost-effective and environmentally friendly, as it avoids the need for pre-activation of C-H bonds and the use of toxic reagents . The reaction conditions typically involve the use of a palladium catalyst and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF) .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-hexylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3,6-Bis(3-hexylthiophen-2-YL)pyridazine has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its favorable electronic properties.
Materials Science: Investigated for its potential use in the fabrication of flexible and lightweight electronic devices.
Mechanism of Action
The mechanism of action of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine in electronic applications involves its ability to facilitate charge transport through its conjugated π-system. The thiophene rings provide a pathway for electron delocalization, while the pyridazine ring can interact with various molecular targets, enhancing the compound’s electronic properties . The molecular targets and pathways involved include interactions with electron-deficient or electron-rich species, which can modulate the compound’s conductivity and optoelectronic behavior .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with bromine substituents on the thiophene rings.
2,5-Dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative with similar thiophene substituents.
Uniqueness
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The hexyl groups enhance solubility in organic solvents, while the thiophene and pyridazine rings contribute to its electronic and optoelectronic properties .
Properties
CAS No. |
872090-17-0 |
|---|---|
Molecular Formula |
C24H32N2S2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
3,6-bis(3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H32N2S2/c1-3-5-7-9-11-19-15-17-27-23(19)21-13-14-22(26-25-21)24-20(16-18-28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI Key |
GAWDXHDIVBCNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


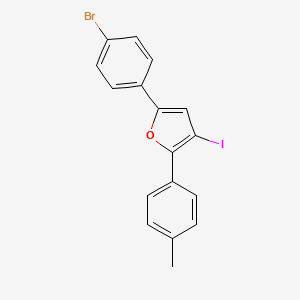
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
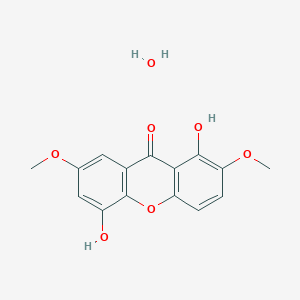
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
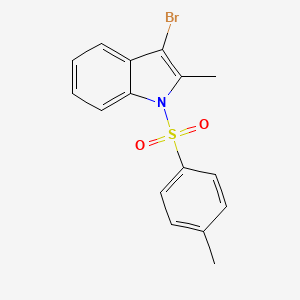
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
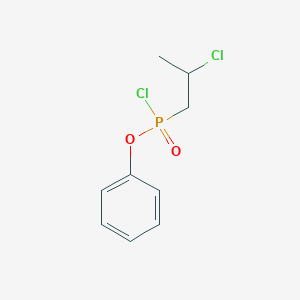
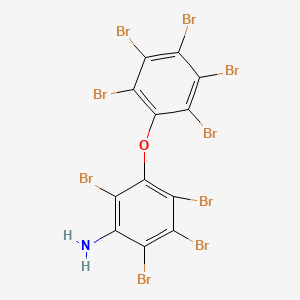
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
